1-chloro-3-[(piperazine-1-sulfonyl)amino]propan-2-ol hydrochloride
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Overview
Description
1-chloro-3-[(piperazine-1-sulfonyl)amino]propan-2-ol hydrochloride is a chemical compound that features a piperazine ring, a sulfonyl group, and a chlorinated propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-3-[(piperazine-1-sulfonyl)amino]propan-2-ol hydrochloride typically involves the following steps:
Formation of the piperazine ring: This can be achieved through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the sulfonyl group: The piperazine ring is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Chlorination and propanol addition: The final step involves the chlorination of the propanol moiety and its subsequent attachment to the piperazine-sulfonyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-chloro-3-[(piperazine-1-sulfonyl)amino]propan-2-ol hydrochloride can undergo various chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and reduction reactions: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a methylene group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution reactions: Products include derivatives with different substituents replacing the chlorine atom.
Oxidation and reduction reactions: Products include carbonyl or methylene derivatives, respectively.
Hydrolysis: Products include the corresponding alcohol and hydrochloric acid.
Scientific Research Applications
1-chloro-3-[(piperazine-1-sulfonyl)amino]propan-2-ol hydrochloride has several applications in scientific research:
Medicinal chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Biological studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial applications: It is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 1-chloro-3-[(piperazine-1-sulfonyl)amino]propan-2-ol hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring can interact with various receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-chloro-3-[(piperazine-1-carbonyl)amino]propan-2-ol hydrochloride
- 1-chloro-3-[(piperazine-1-sulfonyl)amino]butan-2-ol hydrochloride
- 1-chloro-3-[(piperazine-1-sulfonyl)amino]propan-1-ol hydrochloride
Uniqueness
1-chloro-3-[(piperazine-1-sulfonyl)amino]propan-2-ol hydrochloride is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl group and the chlorinated propanol moiety allows for versatile chemical modifications and interactions with biological targets.
Properties
CAS No. |
2758005-10-4 |
---|---|
Molecular Formula |
C7H17Cl2N3O3S |
Molecular Weight |
294.2 |
Purity |
95 |
Origin of Product |
United States |
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